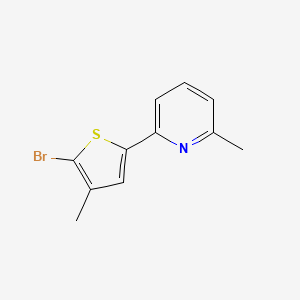
2-(5-Bromo-4-methyl-thiophen-2-yl)-6-methyl-pyridine
Cat. No. B8485213
M. Wt: 268.17 g/mol
InChI Key: NWNJULSUNJLBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08110580B2
Procedure details


Add 2.0 M lithium diisopropylamide (9.76 mL, 19.52 mmol) to a −78° C. solution of 2-bromo-3-methyl-thiophene (2.0 mL, 17.75 mmol) and THF (30 mL). After 45 minutes add ZnCl2 (0.5 M in THF, 39.0 mL, 19.50 mmol) and stir the solution for 30 min. Add 2-bromo-6-methyl-pyridine (2.4 mL, 21.29 mmol) and Pd(PPh3)4 (0.50 g, 0.44 mmol). Warm the solution to ambient temperature and stir for 2 h. Wash the reaction with saturated NH4Cl solution (20 mL). Wash the aqueous layer with CH2Cl2 (30 mL). Combine the organic layers, wash with saturated NH4Cl solution (20 mL), dry over Na2SO4, filter and concentrate. Purify the resulting residue by silica gel column chromatography (10%-20% EtOAc/hexane gradient) to furnish the title compound (2.34 g, 49%). LC-ES/MS m/z (79Br/81Br) 267.7/269.5 (M+H)+.






Name
Yield
49%
Identifiers


|
REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[Br:9][C:10]1[S:11][CH:12]=[CH:13][C:14]=1[CH3:15].Br[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=1>[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[Br:9][C:10]1[S:11][C:12]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=2)=[CH:13][C:14]=1[CH3:15] |f:0.1,4.5.6,^1:30,32,51,70|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.76 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=CC1C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
39 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Step Four
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir the solution for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir for 2 h
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction with saturated NH4Cl solution (20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the aqueous layer with CH2Cl2 (30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combine the organic layers, wash with saturated NH4Cl solution (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the resulting residue by silica gel column chromatography (10%-20% EtOAc/hexane gradient)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(S1)C1=NC(=CC=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.34 g | |
| YIELD: PERCENTYIELD | 49% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
